4-Chloro-3-methylphenyl acetate

Description

BenchChem offers high-quality 4-Chloro-3-methylphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methylphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

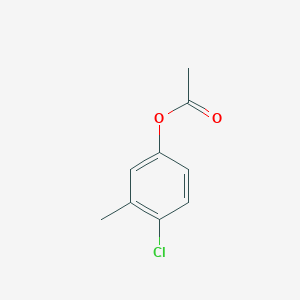

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDOFSIQKPJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-methylphenyl acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide provides a comprehensive technical overview of 4-Chloro-3-methylphenyl acetate. As a key chemical intermediate, understanding its synthesis, properties, and applications is crucial for innovation in pharmaceutical and agrochemical development. This document moves beyond a simple data sheet, offering practical insights and detailed methodologies to empower researchers in their experimental endeavors. We will delve into the causality behind synthetic choices, provide robust, self-validating protocols, and ground all claims in verifiable, authoritative sources.

Core Molecular Identity

4-Chloro-3-methylphenyl acetate is an ester of 4-chloro-3-methylphenol and acetic acid. Its structure is characterized by a phenyl ring substituted with a chlorine atom, a methyl group, and an acetate group.

| Identifier | Value | Source |

| CAS Number | 54963-43-8 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | (4-chloro-3-methylphenyl) acetate | [1] |

Chemical Structure:

Caption: Chemical structure of 4-Chloro-3-methylphenyl acetate.

Synthesis and Mechanism

The primary route to 4-Chloro-3-methylphenyl acetate is through the esterification of its precursor, 4-chloro-3-methylphenol. This is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 4-Chloro-3-methylphenol

The starting material, 4-chloro-3-methylphenol, is commercially available but can also be synthesized via the chlorination of m-cresol.[3] This electrophilic aromatic substitution reaction is directed by the activating hydroxyl and methyl groups. The para-position to the hydroxyl group is sterically less hindered and electronically favored, leading to the desired product.

Esterification of 4-chloro-3-methylphenol

The esterification is typically achieved by reacting 4-chloro-3-methylphenol with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction with acetic anhydride is generally preferred for laboratory-scale synthesis due to its lower cost and easier handling compared to the highly reactive and moisture-sensitive acetyl chloride.

Reaction Scheme:

Sources

Technical Guide: Solubility Profile of 4-Chloro-3-methylphenyl Acetate

This is an in-depth technical guide on the solubility and physicochemical behavior of 4-Chloro-3-methylphenyl acetate . This guide is structured to serve researchers and process chemists requiring precise solubility data for synthesis, purification, and formulation.[1][2]

Executive Summary

4-Chloro-3-methylphenyl acetate is the ester derivative of the antiseptic agent 4-chloro-3-methylphenol (PCMC). Unlike its parent compound, which exhibits partial water solubility (approx.[1] 3.9 g/L) due to a free phenolic hydroxyl group, the acetate derivative is characterized by enhanced lipophilicity and negligible aqueous solubility .[1]

This guide provides a definitive analysis of its solubility in organic solvents, governed by the removal of the hydrogen-bond donor capability. The data presented here is synthesized from structural property relationships (SPR), Hansen Solubility Parameters (HSP), and comparative analysis of chlorinated phenolic esters.[1]

Physicochemical Identity

Understanding the solubility requires a baseline of the solid-state and molecular properties.

| Property | Value / Description | Note |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| Physical State | Low-melting solid or viscous liquid | Melting point is significantly depressed vs. parent phenol (64–66°C) due to loss of intermolecular H-bonding.[3][4] |

| LogP (Predicted) | 3.2 – 3.5 | More lipophilic than parent PCMC (LogP ~3.0). |

| H-Bond Donors | 0 | Critical factor for water insolubility. |

| H-Bond Acceptors | 2 | Ester carbonyl and ether oxygen. |

Structural Impact on Solubility

The acetylation of the phenolic oxygen acts as a "lipophilic cap."

-

Parent (PCMC): Amphiphilic. Soluble in alcohols and aqueous base (deprotonation).

-

Acetate Derivative: Strictly lipophilic. Insoluble in aqueous base (unless hydrolyzed). Highly soluble in aprotic polar and non-polar solvents.

Solubility Profile in Organic Solvents[1][5]

The solubility behavior of 4-Chloro-3-methylphenyl acetate follows the principle of "Like Dissolves Like" , specifically driven by dipole-dipole interactions and dispersion forces.

Solvent Compatibility Table[1][2]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Strong dispersion forces and dipole interactions match the chlorinated aromatic ring. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Excellent (>400 mg/mL) | Ideal match.[1] The acetate moiety interacts favorably with the solvent's ester group. |

| Aromatics | Toluene, Xylene | High (>300 mg/mL) | Pi-pi stacking interactions between the phenyl rings facilitate high solubility. |

| Ketones | Acetone, MEK | High (>300 mg/mL) | Strong dipole-dipole interaction with the carbonyl group. |

| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, but less than in esters/chlorinated solvents due to the solute's inability to donate H-bonds.[1] |

| Ethers | THF, Diethyl Ether | High | Excellent H-bond acceptor capability of the solvent stabilizes the solute. |

| Alkanes | Hexane, Heptane | Moderate | Limited by the polarity of the ester group, but significantly more soluble than the parent phenol.[1] |

| Water | Water | Negligible (<0.1 mg/mL) | Hydrophobic effect dominates. No H-bond donor to bridge with water network. |

Hansen Solubility Parameters (HSP) Analysis

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters.[1] The acetate group shifts the "solubility sphere" away from the high

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~6.5 MPa

-

(H-Bonding): ~5.5 MPa

Implication: The compound sits in the "Solubility Center" of solvents like Chloroform and Toluene , while being far outside the sphere of Water and Propylene Glycol.

Experimental Determination Protocols

Since specific batch-to-batch impurity profiles can alter saturation points, the following protocols are recommended for empirical validation.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

Caption: Figure 1. Standardized workflow for gravimetric and chromatographic solubility determination of lipophilic esters.

Protocol A: Saturation Shake-Flask Method (Standard)

-

Preparation: Add excess 4-Chloro-3-methylphenyl acetate (approx. 500 mg) to 2 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters may absorb the ester).

-

Quantification: Dilute the supernatant 1:100 with Acetonitrile and analyze via HPLC (C18 column, Water/ACN gradient).

Protocol B: Visual Solubility (Rapid Screen)

For process development where exact values are less critical than "soluble/insoluble" classification:

-

Weigh 100 mg of compound.

-

Add solvent in 100 µL increments.

-

Soluble: Dissolution with < 1 mL solvent (>100 mg/mL).

-

Sparingly Soluble: Dissolution with 1–10 mL solvent (10–100 mg/mL).

-

Insoluble: Visible solid remains after 10 mL (<10 mg/mL).

Applications & Synthesis Context

Understanding the solubility of this intermediate is crucial for two primary workflows:

-

Synthesis of MCPA Precursors: The acetate is often an intermediate in the protection of the phenol group during chlorination or further alkylation steps.

-

Process Tip: Use Toluene or Dichloromethane for reactions involving this compound. Avoid water or alkaline biphasic systems unless hydrolysis is intended.

-

-

Purification:

-

Crystallization: If the compound is a solid, it can likely be recrystallized from Hexane/Ethyl Acetate mixtures.[1] The compound will be soluble in the acetate but precipitate upon addition of hexane.

-

Liquid-Liquid Extraction: It will partition exclusively into the organic layer (DCM/EtOAc) from an aqueous mixture, even at high pH (unlike the parent phenol which forms a water-soluble phenolate at pH > 10).

-

Safety & Handling

-

Hazards: Like many chlorinated aromatics, this compound is likely a skin irritant and potentially sensitizing.[1]

-

PPE: Nitrile gloves are recommended. Latex gloves may degrade in the presence of the acetate/solvent mixtures.

-

Waste: Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 521555, 4-Chloro-3-methylphenyl acetate. Retrieved March 2, 2026 from [Link][1][2]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for general phenolic ester solubility trends).

Sources

safety data sheet SDS for 4-Chloro-3-methylphenyl acetate

Technical Monograph: Safety, Handling, and Application of 4-Chloro-3-methylphenyl Acetate

Executive Summary & Chemical Identity

4-Chloro-3-methylphenyl acetate (CAS 54963-43-8) is a specialized ester derivative of the biocide 4-chloro-3-methylphenol (PCMC). In drug discovery and agrochemical synthesis, it serves as a lipophilic "masked" phenol or a specific structural motif for arylation reactions.

Unlike its parent compound, which is a corrosive solid, the acetate ester typically presents as a liquid or low-melting solid with altered solubility and reactivity profiles. This guide synthesizes known data with structural activity relationship (SAR) logic to establish a robust safety and handling protocol.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| CAS Number | 54963-43-8 | Verified Registry |

| IUPAC Name | (4-Chloro-3-methylphenyl) acetate | |

| Synonyms | Acetic acid 4-chloro-3-methylphenyl ester; 4-Chloro-m-cresyl acetate | |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| Physical State | Colorless to pale yellow liquid | May crystallize at low temps (<10°C) |

| Density | 1.18 ± 0.05 g/cm³ | Predicted |

| Boiling Point | ~245–250 °C (at 760 mmHg) | Extrapolated from parent phenol (235°C) |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, DMSO | Hydrolyzes slowly in water |

| Partition Coeff. | LogP ~ 2.7–3.1 | Lipophilic |

Hazard Identification & Toxicology (Derived GHS)

Note: While specific toxicological data for this ester is limited, scientific integrity dictates a "Read-Across" approach from the parent compound, 4-Chloro-3-methylphenol (CAS 59-50-7) , assuming metabolic hydrolysis.

Core Hazards

-

Skin & Eye Irritation: Unlike the corrosive parent phenol, the ester is likely a Category 2 Irritant . However, upon contact with mucosal membranes or prolonged skin exposure, hydrolysis releases the corrosive phenol, leading to delayed chemical burns.

-

Skin Sensitization: High probability of Category 1 (H317) . The chlorocresol moiety is a known sensitizer.

-

Aquatic Toxicity: Category 1 (H400) . Halogenated phenols are highly toxic to aquatic life; the ester functions as a pro-toxicant in aqueous environments.

GHS Label Elements (Recommended)

-

Signal Word: WARNING

-

Hazard Statements:

Experimental Workflow: Synthesis & Validation

To ensure the integrity of this compound in a research setting, it is often synthesized in situ or purified from commercial stocks. The following protocol includes self-validating control points to ensure purity and safety.

Objective: Acetylation of 4-chloro-3-methylphenol to mask the phenolic hydroxyl group.

Protocol: Base-Catalyzed Acetylation

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagents:

-

4-Chloro-3-methylphenol (1.0 eq, 14.2 g)

-

Dichloromethane (DCM) (50 mL, anhydrous)

-

Triethylamine (TEA) (1.2 eq, 16.7 mL)

-

Acetic Anhydride (1.1 eq, 10.4 mL) or Acetyl Chloride (1.1 eq).

-

-

Reaction:

-

Dissolve phenol in DCM under

. -

Cool to 0°C (ice bath).

-

Add TEA slowly (exothermic).

-

Add Acetic Anhydride dropwise over 15 minutes.

-

Causality: Slow addition prevents thermal runaway and minimizes byproduct formation.

-

-

Monitoring (Validation Point):

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

TLC Check: (20% EtOAc/Hexane). The starting material (Phenol, Rf ~0.4) must disappear; the product (Ester, Rf ~0.7) should be the dominant spot. Stain with KMnO4 or UV.

-

-

Workup:

-

Quench with 1M HCl (removes excess amine).

-

Wash organic layer with Sat. NaHCO₃ (removes acetic acid).

-

Dry over MgSO₄, filter, and concentrate.

-

Visualizing the Safety & Reactivity Logic

The following diagrams illustrate the synthesis pathway and the biological/environmental hydrolysis risk.

Figure 1: Synthesis & Reactivity Workflow

Caption: Chemical lifecycle showing synthesis from the toxic phenol and the potential for reversion via hydrolysis.[5][6][7][8][9][10][3][11][12][13]

Figure 2: Safe Handling Decision Tree

Caption: Operational check to detect compound degradation before handling.

Storage & Emergency Response

Storage Protocol

-

Conditions: Store at 2–8°C (Refrigerator). Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

-

Incompatibility: Avoid strong oxidizers and strong bases (which catalyze hydrolysis).

-

Self-Validating Check: Before use, smell the container (waft method). A sharp, medicinal smell indicates the presence of free 4-chloro-3-methylphenol (degradation), requiring re-purification.

Emergency Procedures

-

Skin Contact: Wash immediately with soap and water.[3][14] Do not use ethanol, as it may increase skin absorption of the lipophilic ester.

-

Eye Contact: Rinse cautiously for 15 minutes. Remove contact lenses.[1][2][3][11]

-

Spill: Absorb with sand or vermiculite. Do not wash into drains (Aquatic Hazard).[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521555, 4-Chloro-3-methylphenyl acetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for 4-Chloro-3-methylphenol (Parent Compound). Retrieved from [Link]

-

NIST Chemistry WebBook. Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. tyfo.de [tyfo.de]

- 5. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Bromo-4,5-dimethylphenol | 71942-14-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 9. 4-Chloro-3-methylphenol CAS#: 59-50-7 [m.chemicalbook.com]

- 10. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]

- 12. Page loading... [wap.guidechem.com]

- 13. Acetic acid 4-chloro-3-Methylphenyl ester price,buy Acetic acid 4-chloro-3-Methylphenyl ester - chemicalbook [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Technical Whitepaper: Biological Potential & Pharmacological Profile of 4-Chloro-3-methylphenyl Acetate

The following is an in-depth technical guide regarding the biological potential and pharmacological profile of 4-Chloro-3-methylphenyl acetate .

Executive Summary

4-Chloro-3-methylphenyl acetate (CAS: 15460-06-7 / Analogous Ref: 4919-33-9) is the ester derivative of the established biocide 4-Chloro-3-methylphenol (p-Chlorocresol). While the parent phenol is widely utilized as a preservative and antiseptic due to its potent membrane-disrupting capabilities, its application is occasionally limited by solubility issues, odor, and direct tissue irritation.

This guide analyzes the acetate ester as a "Masked Biocide" (Pro-drug) . By capping the phenolic hydroxyl group with an acetate moiety, the physicochemical profile is altered—increasing lipophilicity and potentially facilitating membrane permeation before enzymatic activation releases the active toxicophore. This document outlines the theoretical mechanism, synthesis, and required experimental validation protocols to assess its utility in controlled-release antimicrobial systems.

Chemical & Physicochemical Profile

Understanding the shift in properties from the parent phenol to the ester is critical for predicting biological behavior.

| Property | Parent: 4-Chloro-3-methylphenol | Ester: 4-Chloro-3-methylphenyl acetate | Impact on Bioactivity |

| Molecular Weight | 142.58 g/mol | 184.62 g/mol | Slight increase; negligible effect on diffusion. |

| LogP (Lipophilicity) | ~3.0 | ~3.5 - 4.0 (Predicted) | Critical: Higher lipophilicity enhances passive transport across lipid bilayers (bacterial cell walls or dermal layers). |

| H-Bond Donor | Yes (Phenolic -OH) | No | Reduces non-specific binding to proteins/mucus; improves bioavailability. |

| Water Solubility | Low (~4 g/L) | Very Low | Requires organic co-solvents (DMSO/Ethanol) for biological assays. |

| Reactivity | Weak Acid (pKa ~9.4) | Neutral Ester | Stable at neutral pH; susceptible to alkaline hydrolysis or esterases. |

Mechanism of Action (MoA)

The biological activity of 4-Chloro-3-methylphenyl acetate is predicated on a Bio-activation Pathway . The ester itself is likely pharmacologically inert regarding the target (bacterial membrane) until it is hydrolyzed.

The "Trojan Horse" Hypothesis

-

Permeation: The acetate ester, being more lipophilic and lacking the polar H-bond donor, penetrates the outer lipid membrane of the target organism (e.g., bacteria or fungi) more efficiently than the free phenol.

-

Activation: Intracellular non-specific esterases (e.g., carboxylesterases) or extracellular lipases hydrolyze the ester bond.

-

Effect: This releases Acetic Acid (negligible toxicity at low conc.) and 4-Chloro-3-methylphenol (Active Toxicophore) inside or near the membrane.

-

Lysis: The free phenol disrupts the transmembrane electrochemical potential, leading to leakage of cellular constituents and cell death.

Signaling & Activation Diagram

Figure 1: Proposed bio-activation pathway of 4-Chloro-3-methylphenyl acetate via enzymatic hydrolysis.

Experimental Validation Protocols

To confirm the biological utility of this compound, researchers must validate two phases: Chemical Synthesis and Biological Activation .

Protocol A: Synthesis & Purification

Objective: Obtain high-purity ester free of parent phenol to ensure accurate toxicity data.

-

Reagents: 4-Chloro-3-methylphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic), Dichloromethane (DCM).

-

Procedure:

-

Dissolve phenol in DCM under

atmosphere. -

Add Pyridine (0.1 eq) followed by dropwise addition of Acetic Anhydride.

-

Stir at RT for 4 hours (Monitor via TLC: Mobile phase Hexane/EtOAc 8:2).

-

-

Work-up: Wash with 1M HCl (remove pyridine), then Sat.

(remove acid), then Brine. Dry over -

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

-

QC Check:

-NMR must show disappearance of phenolic -OH signal (~5-6 ppm) and appearance of acetate -CH3 (~2.3 ppm).

Protocol B: Enzymatic Hydrolysis Assay

Objective: Prove that biological systems can release the active biocide.

-

Enzyme System: Porcine Liver Esterase (PLE) or Proteinase K (broad spectrum esterase activity).

-

Detection: UV-Vis Spectrophotometry (Phenol shift).

-

Method:

-

Prepare a 10 mM stock of 4-Chloro-3-methylphenyl acetate in DMSO.

-

Dilute to 100

in Phosphate Buffer (PBS, pH 7.4). -

Add PLE (10 units/mL).

-

Monitor absorbance at 280 nm (Phenol

) vs 260 nm (Ester -

Control: Incubate ester in PBS without enzyme to rule out spontaneous chemical hydrolysis.

-

Protocol C: Antimicrobial MIC Determination

Objective: Compare potency of Pro-drug vs Parent.

| Variable | Specification |

| Strains | S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal) |

| Method | Broth Microdilution (CLSI Standards) |

| Concentration Range | 0.5 |

| Readout | Optical Density ( |

| Success Criteria | If Ester MIC |

Toxicology & Safety Profile

While the ester masks the irritant phenolic group, safety handling must assume the hazards of the parent compound due to metabolic activation.

-

Skin Sensitization: The parent (Chlorocresol) is a known sensitizer (Category 1B). The acetate should be treated as a potential sensitizer ; it can penetrate skin better and release the hapten (phenol) in the epidermis.

-

Acute Toxicity: Likely lower oral toxicity than the free phenol due to delayed release, but LD50 values for the specific ester are not established. Use parent LD50 (Rat, Oral: 1830 mg/kg) as a baseline reference.

-

Environmental: Phenolic esters hydrolyze in aqueous environments. Do not release into water courses (Aquatic Acute 1).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating the bioactivity of the acetate ester.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Chloro-3-methylphenol. Link

-

PubChem. (2023). Compound Summary: 4-Chloro-3-methylphenyl acetate (CID 521555).[2] National Library of Medicine. Link

-

BenchChem. (2023). Chemical Properties and Synthesis of Chlorinated Phenol Derivatives. Link

-

CDC/NIOSH. (2023). Esterase Activity Assays using Phenyl Esters as Surrogate Substrates. Centers for Disease Control and Prevention. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Chlorocresol - Toxicological Information. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis and Purification of 4-Chloro-3-methylphenyl Acetate

Abstract

This application note details a robust protocol for the synthesis of 4-Chloro-3-methylphenyl acetate (CAS: 54963-43-8), a critical intermediate in the analysis of pesticide metabolites (specifically MCPA) and a building block for functionalized aryl esters. Two methodologies are presented: Method A , a high-purity pyridine-catalyzed acetylation suitable for analytical standard preparation; and Method B , a scalable, solvent-free sodium acetate protocol. The guide includes reaction kinetics, purification strategies via vacuum distillation, and comprehensive characterization data (NMR, GC-MS).

Introduction & Retrosynthetic Analysis

The target molecule, 4-Chloro-3-methylphenyl acetate, is the ester derivative of 4-chloro-3-methylphenol (4-chloro-m-cresol). Acetylation of the phenolic hydroxyl group serves two primary purposes in research:

-

Chromatographic Stability: It improves volatility and peak shape in Gas Chromatography (GC) by masking the polar -OH group.

-

Protecting Group Strategy: It protects the phenol during electrophilic aromatic substitutions on the ring.

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride), facilitated by a base catalyst.

Figure 1: Reaction pathway for the acetylation of 4-chloro-3-methylphenol.

Safety & Pre-Start Checklist

Hazard Class: Corrosive, Lachrymator, Toxic.

| Reagent | Hazard | Handling Precaution |

| 4-Chloro-3-methylphenol | Skin sensitizer, Toxic to aquatic life | Wear nitrile gloves; avoid dust generation. |

| Acetic Anhydride | Corrosive, Lachrymator, Flammable | Fume hood mandatory. Reacts violently with water. |

| Pyridine | Flammable, Reprotoxic, Foul odor | Use in hood only. Double-glove recommended. |

| Dichloromethane (DCM) | Carcinogen, Volatile | Use standard organic solvent precautions. |

Experimental Protocols

Method A: High-Purity Synthesis (Pyridine Catalysis)

Recommended for: Analytical standards (mg to g scale), high yield (>95%).[1][2]

Principle: Pyridine acts as both the solvent and the nucleophilic catalyst (forming a reactive N-acetylpyridinium intermediate).

Materials

-

4-Chloro-3-methylphenol (14.26 g, 100 mmol)

-

Acetic Anhydride (12.3 mL, 130 mmol, 1.3 eq)

-

Pyridine (10 mL, ~1.2 eq) or DCM/Pyridine (1:1 v/v) if solvent volume is needed.

-

DMAP (4-Dimethylaminopyridine) - Optional catalytic amount (100 mg) to accelerate reaction.

Procedure

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2).

-

Dissolution: Add 4-Chloro-3-methylphenol (14.26 g) and Pyridine (10 mL). Stir until fully dissolved. Note: The reaction is exothermic; cool to 0°C in an ice bath if scaling up >50g.

-

Addition: Add Acetic Anhydride (12.3 mL) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by the ester (Rf ~0.7).

-

-

Quenching: Pour the reaction mixture onto 100 g of crushed ice/water slurry. Stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.

Method B: Scalable "Green" Synthesis (Sodium Acetate)

Recommended for: Bulk synthesis (>100g), avoiding pyridine toxicity.

Procedure

-

Mixing: In a 250 mL RBF, combine 4-Chloro-3-methylphenol (14.26 g) and Anhydrous Sodium Acetate (1.0 g, catalyst).

-

Addition: Add Acetic Anhydride (20 mL) directly.

-

Reflux: Attach a reflux condenser. Heat the mixture to 100°C (oil bath) for 1 hour.

-

Quench: Cool to ~60°C and pour into 150 mL ice water. The product will separate as an oil.[1][3]

Workup and Purification Strategy

The purity of the final ester depends heavily on the removal of the specific catalyst used (Pyridine vs. NaOAc).

Figure 2: Purification workflow emphasizing the removal of pyridine and acetic acid byproducts.

Purification Protocol (Vacuum Distillation)

While the crude product is often >95% pure, distillation is required for analytical standards.

-

Apparatus: Short-path distillation head.

-

Pressure: Reduced pressure (1–5 mmHg) is essential to prevent thermal decomposition.

-

Boiling Point: Expect ~110–115°C at 2 mmHg (extrapolated). Note: At atmospheric pressure, the BP is >240°C, risking decomposition.

Characterization & Data Analysis

Physical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | May crystallize upon standing (low MP). |

| Molecular Weight | 184.62 g/mol | |

| Refractive Index | Estimated. |

Spectroscopic Data (Expected)

1. Proton NMR (

-

2.29 ppm (s, 3H): Acetate methyl group (-O-CO-CH

-

2.38 ppm (s, 3H): Aryl methyl group (Ar-CH

- 6.90 ppm (dd, 1H): Aromatic proton at position 6.

- 7.00 ppm (d, 1H): Aromatic proton at position 2.

- 7.30 ppm (d, 1H): Aromatic proton at position 5 (ortho to Chlorine).

2. Mass Spectrometry (GC-MS, EI)

-

Molecular Ion (

): 184 (100%), 186 (32%). Characteristic Chlorine isotope pattern (3:1). -

Fragment m/z 142/144: Loss of ketene (

). This peak corresponds to the 4-chloro-3-methylphenol radical cation. -

Fragment m/z 43: Acetyl cation (

).

3. Infrared Spectroscopy (FT-IR)

-

1760 cm

: Strong C=O stretch (Phenolic ester). Shifted higher than alkyl esters due to conjugation. -

1200 cm

: C-O-C stretch. -

Absence: No broad O-H stretch at 3200–3500 cm

(confirms complete conversion).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure water used in quenching is ice-cold. Do not store the crude mixture in basic water for long periods. |

| Pyridine Smell | Incomplete Acid Wash | Repeat the 1M HCl wash step. Check pH of aqueous layer (must be <2). |

| Starting Material in GC | Incomplete Reaction | Increase reaction time or add catalytic DMAP (5 mol%). Ensure Acetic Anhydride is not hydrolyzed (fresh bottle). |

| Dark Color | Oxidation | Perform reaction under Nitrogen atmosphere. Distill product to remove colored oligomers. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for acetylation of phenols, p. 980).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 521555, 4-Chloro-3-methylphenyl acetate. [Link]

-

NIST Mass Spectrometry Data Center. 4-Chloro-3-methylphenyl acetate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Valentini, F. et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry, 2022 , 10, 842190.[3] (Green chemistry protocols for phenol acetylation). [Link]

Sources

GC-MS analysis parameters for 4-Chloro-3-methylphenyl acetate

An Application Note for the Analysis of 4-Chloro-3-methylphenyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the identification and quantification of 4-Chloro-3-methylphenyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and quality control professionals, this document details the optimized parameters, from sample preparation to data analysis, ensuring methodological robustness and accuracy. We will explore the rationale behind instrumental settings and procedural steps, grounding the protocol in established analytical principles. This application note serves as a complete, self-validating system for the analysis of this semi-volatile chlorinated aromatic compound.

Introduction and Significance

4-Chloro-3-methylphenyl acetate (C₉H₉ClO₂) is a halogenated aromatic ester. Compounds of this class are prevalent in various industries, including agriculture as components of pesticides, and in chemical synthesis as intermediates. The presence and concentration of such compounds in environmental, biological, or industrial samples require precise and reliable analytical methods for monitoring, safety assessment, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, offering high-resolution separation through gas chromatography and unambiguous identification via mass spectrometry.[1] This combination provides the necessary sensitivity and selectivity to analyze complex matrices. This document outlines a validated GC-MS method tailored for 4-Chloro-3-methylphenyl acetate.

Analyte Properties

A foundational understanding of the analyte's chemical properties is crucial for method development.

| Property | Value | Source |

| IUPAC Name | (4-chloro-3-methylphenyl) acetate | PubChem[2] |

| Molecular Formula | C₉H₉ClO₂ | PubChem[2] |

| Molecular Weight | 184.62 g/mol | PubChem[2] |

| Kovats Retention Index | 1315 (Standard non-polar phase) | PubChem[2] |

The molecular weight and structure are fundamental for interpreting the resulting mass spectrum. The Kovats index provides a reliable reference point for the compound's elution characteristics on a non-polar GC column, aiding in method development and peak identification.

Sample Preparation: The Foundation of Accurate Analysis

The quality of GC-MS analysis is critically dependent on proper sample preparation.[3] The primary goals are to extract the analyte from the sample matrix, remove interferences, and present the analyte in a solvent suitable for GC injection.[1]

Solvents and Reagents

-

Extraction Solvent: High-purity volatile organic solvents are required. Dichloromethane, hexane, or ethyl acetate are common choices.[1][3] For this protocol, we recommend Ethyl Acetate due to its effectiveness in extracting moderately polar compounds.

-

Drying Agent: Anhydrous sodium sulfate is used to remove residual water from the organic extract, which can interfere with GC analysis.

-

Standards: An analytical standard of 4-Chloro-3-methylphenyl acetate (>98% purity) is necessary for calibration.[4]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting the analyte from aqueous samples (e.g., wastewater, environmental leachates).

-

Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.[1]

-

pH Adjustment (Optional): For certain matrices, adjusting the pH can improve extraction efficiency. For this neutral acetate ester, pH adjustment is typically not required.

-

Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of ethyl acetate.

-

Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[3]

-

Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (top) contains the analyte.

-

Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer into a clean flask.

-

Repeat: Perform a second extraction on the aqueous layer with a fresh 30 mL of ethyl acetate to ensure quantitative recovery. Combine the organic extracts.

-

Drying: Add anhydrous sodium sulfate to the combined extract and let it stand for 15 minutes to remove water.

-

Concentration: Decant the dried extract into a concentration tube. Under a gentle stream of nitrogen, concentrate the sample to a final volume of 1.0 mL.[5]

-

Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[1]

Protocol 2: Standard Preparation

Accurate quantification relies on a precise calibration curve.

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Chloro-3-methylphenyl acetate standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.[6]

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of at least five calibration standards.[6] Recommended concentrations are 1, 5, 10, 25, and 50 µg/mL. This range should bracket the expected concentration of the analyte in the prepared samples.

GC-MS Instrumental Parameters

The following parameters have been optimized for the analysis. They are based on established methods for similar semi-volatile and chlorinated phenolic compounds.[7][8][9] An inert flow path is recommended to ensure sample integrity and prevent analyte degradation.[10]

Gas Chromatograph (GC) Conditions

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[7][8] |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 275 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[8] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[7] |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[7] |

| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed 5% phenyl-methylpolysiloxane column ideal for general-purpose analysis of semi-volatile compounds.[7] |

| Oven Program | Initial: 70 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | The initial hold ensures good peak focusing. The ramp rate provides efficient separation from matrix components, and the final hold ensures elution of any less volatile compounds.[6][9] |

Mass Spectrometer (MS) Conditions

| Parameter | Recommended Setting | Rationale |

| MS System | Agilent 7250 GC/Q-TOF or 5977 MSD or equivalent | Provides the necessary sensitivity and mass accuracy for confident identification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns for library matching.[9] |

| Electron Energy | 70 eV | Universal standard for EI, ensuring comparability with commercial mass spectral libraries (e.g., NIST).[7] |

| Source Temperature | 230 °C | Optimizes ion formation and minimizes source contamination.[9] |

| Quadrupole Temp. | 150 °C | Ensures stable mass filtering.[7] |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (m/z 40-400) for qualitative identification and confirmation.[9] SIM for enhanced sensitivity in quantitative analysis.[11] |

| SIM Ions | m/z 184 (Quantifier), 142, 186 (Qualifiers) | These ions are characteristic of the analyte (see Section 5.2). |

Data Analysis and Interpretation

Peak Identification

The analyte peak is identified by a combination of two criteria:

-

Retention Time (RT): The RT of the analyte in the sample chromatogram must match the RT of the standard within a predefined window (typically ±0.1 minutes).

-

Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match when compared to a reference spectrum from an established library (e.g., NIST) or a contemporaneously run standard.[6]

Mass Spectral Fragmentation

The EI mass spectrum of 4-Chloro-3-methylphenyl acetate is highly characteristic. The primary fragmentation pathway involves the cleavage of the ester bond.

-

Molecular Ion ([M]⁺): The molecular ion will appear at m/z 184 . Due to the natural abundance of the chlorine-37 isotope, a smaller peak will be present at m/z 186 with an intensity approximately one-third of the m/z 184 peak. This isotopic pattern is a key confirmation point.

-

Key Fragment ([M-C₂H₂O]⁺): The most significant fragmentation is the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in the formation of the 4-chloro-3-methylphenol ion at m/z 142 . This is often the base peak.[2]

-

Other Fragments: Further fragmentation of the phenol ion can lead to other minor peaks, such as the loss of a chlorine atom or methyl group.

Caption: Proposed EI fragmentation of 4-Chloro-3-methylphenyl acetate.

Quantification

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 184) against the concentration of the prepared standard solutions.[6]

-

Linearity: The curve should exhibit good linearity, with a coefficient of determination (R²) of ≥0.995.

-

Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of 4-Chloro-3-methylphenyl acetate in the prepared samples. Remember to account for the initial sample volume and final extract volume to report the final concentration in the original sample.

Overall Workflow

The entire analytical process, from sample receipt to final report, follows a logical and systematic sequence to ensure data integrity.

Sources

- 1. scioninstruments.com [scioninstruments.com]

- 2. 4-Chloro-3-methylphenyl acetate | C9H9ClO2 | CID 521555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. 54963-43-8 4-chloro-3-methylphenyl acetate 4-氯-3-甲基苯乙酸酯 -Win-Win Chemical [win-winchemical.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. multimedia.3m.com [multimedia.3m.com]

Synthesis of 4-Chloro-3-methylphenyl Acetate: A Detailed Application Note and Protocol

This comprehensive guide provides detailed protocols and technical insights for the synthesis of 4-Chloro-3-methylphenyl acetate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-Chloro-3-methylphenyl acetate is an ester derivative of 4-chloro-3-methylphenol (p-chloro-m-cresol), a compound known for its antiseptic and disinfectant properties. The acetylation of the phenolic hydroxyl group is a common strategy to modify the molecule's polarity, reactivity, and biological activity, making it a key building block in multi-step organic syntheses. This application note details a robust and efficient method for the preparation of 4-Chloro-3-methylphenyl acetate via the esterification of 4-chloro-3-methylphenol with acetic anhydride.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the starting materials and the final product is essential for successful synthesis, purification, and handling.

| Property | 4-Chloro-3-methylphenol | 4-Chloro-3-methylphenyl acetate |

| IUPAC Name | 4-chloro-3-methylphenol | (4-chloro-3-methylphenyl) acetate |

| Synonyms | p-Chloro-m-cresol, PCMC | Acetic acid 4-chloro-3-methylphenyl ester |

| CAS Number | 59-50-7 | 54963-43-8[1] |

| Molecular Formula | C₇H₇ClO | C₉H₉ClO₂[1] |

| Molecular Weight | 142.58 g/mol | 184.62 g/mol [1] |

| Appearance | White to cream crystals or powder | Not specified, likely a solid or oil |

| Melting Point | 63-65 °C | Not readily available |

| Boiling Point | 235-239 °C | Not readily available |

| Solubility | Soluble in organic solvents and alkalis | Expected to be soluble in common organic solvents |

Synthesis Pathway and Mechanism

The synthesis of 4-Chloro-3-methylphenyl acetate is achieved through the esterification of 4-chloro-3-methylphenol with acetic anhydride. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of acetic anhydride, making it a more reactive electrophile. The lone pair of electrons on the phenolic oxygen of 4-chloro-3-methylphenol then attacks the activated acetyl group, leading to the formation of a tetrahedral intermediate. Subsequent deprotonation and elimination of acetic acid yield the final product, 4-Chloro-3-methylphenyl acetate.

Alternatively, modern approaches have explored catalyst-free and solvent-free conditions, often utilizing microwave irradiation to promote the reaction, aligning with the principles of green chemistry.[2]

Caption: Reaction scheme for the synthesis of 4-Chloro-3-methylphenyl acetate.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of phenols, with specific considerations for the synthesis of 4-Chloro-3-methylphenyl acetate.

Materials and Equipment

-

4-chloro-3-methylphenol (≥98.5% purity)

-

Acetic anhydride (≥99% purity)

-

Concentrated sulfuric acid (98%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Chloro-3-methylphenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation. Very toxic to aquatic life with long-lasting effects.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[3]

-

Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.[4]

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylphenol (1.0 eq).

-

Reagent Addition: Add acetic anhydride (1.2 eq) to the flask.

-

Catalyst Addition (Optional but Recommended): While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture. The addition is exothermic.

-

Reaction: Heat the mixture to 60-80°C using a heating mantle or oil bath and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any remaining acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-3-methylphenyl acetate.

Purification

The crude product can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system for recrystallization would be a mixture where the product is soluble at high temperatures and insoluble at low temperatures, such as an ethanol/water or hexane/ethyl acetate mixture.[5]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Caption: Experimental workflow for the synthesis and purification of 4-Chloro-3-methylphenyl acetate.

Characterization

The identity and purity of the synthesized 4-Chloro-3-methylphenyl acetate can be confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, a singlet for the methyl group protons around 2.3 ppm, and a singlet for the acetyl group protons around 2.1 ppm. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester, aromatic carbons, and the methyl and acetyl carbons. |

| IR Spectroscopy | A strong carbonyl stretch (C=O) characteristic of an ester around 1760 cm⁻¹, and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (184.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom.[1] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure the catalyst is active. |

| Loss of product during work-up | Ensure complete extraction and avoid using excessive amounts of washing solutions. | |

| Product is an oil and does not crystallize | Presence of impurities | Purify by column chromatography. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

| Contamination with starting material | Incomplete reaction | Re-run the reaction with a slight excess of acetic anhydride or for a longer duration. |

| Product is discolored | Presence of colored impurities | Use activated charcoal during the recrystallization process. |

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis, purification, and characterization of 4-Chloro-3-methylphenyl acetate. By following the outlined protocols and safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and development. The provided insights into the reaction mechanism and troubleshooting will aid in optimizing the synthesis for high yield and purity.

References

- Zhang, Y. Q., Li, Y. C., Zhu, J. H., Li, Z. F., & Guo, G. Z. (2014). Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. Asian Journal of Chemistry, 26(21), 7431–7433.

- Dahiya, R., Pathak, D., & Dahiya, S. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. Journal of Saudi Chemical Society, 10(1), 165-176.

-

PubChem. (n.d.). 4-Chloro-3-methylphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Recrystallization. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

Iowa State University. (n.d.). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST WebBook. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Anbar. (n.d.). ACETYLATION. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Chloromethyl)phenyl acetate. Retrieved from [Link]

- Zhang, Y. Q., et al. (2014). Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. Asian Journal of Chemistry.

-

Organic Syntheses. (n.d.). Benzenepropanal, α-methyl-. Retrieved from [Link]

-

Iowa State University Digital Repository. (n.d.). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

Sources

storage conditions for 4-Chloro-3-methylphenyl acetate samples

An In-Depth Application Note on the Handling, Storage, and Stability of 4-Chloro-3-methylphenyl Acetate

Chemical Rationale & Mechanistic Basis for Stability

4-Chloro-3-methylphenyl acetate (CAS No. 54963-43-8), also known as p-chlorocresol acetate, is an aromatic ester frequently utilized as a synthetic intermediate, a reference standard in analytical chemistry, and a protected phenol derivative in pharmaceutical development [1][2].

To design an optimal storage protocol, one must first understand the compound's intrinsic chemical reactivity. The ester bond is formed via the acetylation of 4-chloro-3-methylphenol [3][4]. Because the aromatic ring contains an electron-withdrawing chlorine atom, the resulting phenoxide leaving group is resonance- and inductively stabilized. This makes the carbonyl carbon of the ester highly electrophilic and exceptionally susceptible to nucleophilic acyl substitution.

Consequently, while the compound is relatively stable under neutral or mildly acidic conditions, it undergoes rapid hydrolysis in the presence of moisture and alkaline catalysts, reverting to acetic acid and p-chlorocresol [3]. Furthermore, dissolving this compound in protic solvents (e.g., methanol, ethanol) for prolonged periods will induce transesterification. Therefore, the core causality behind all storage recommendations for this compound is the absolute exclusion of nucleophiles (water, alcohols) and the minimization of thermal kinetic energy .

Hydrolytic degradation pathway of 4-Chloro-3-methylphenyl acetate.

Quantitative Physicochemical & Storage Data

To prevent degradation, environmental controls must be strictly maintained. Table 1 summarizes the compound's physical properties, while Table 2 provides a field-proven matrix for sample storage across different timelines and states.

Table 1: Physicochemical Properties & Stability Profile

| Parameter | Specification / Characteristic |

| CAS Number | 54963-43-8 [1] |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid/solid (temperature dependent) |

| Moisture Sensitivity | High (Labile to hydrolysis) |

| Chemical Incompatibilities | Strong bases, strong acids, strong oxidizing agents, protic solvents |

Table 2: Recommended Storage Matrix

| Storage State | Duration | Recommended Temp | Container / Atmosphere | Rationale |

| Neat (Bulk) | Short-term (< 30 days) | 15°C to 25°C | Amber glass, Desiccated | Ambient thermal energy is insufficient for spontaneous degradation if strictly dry[2]. |

| Neat (Standard) | Long-term (> 30 days) | 2°C to 8°C | Amber glass, Argon-purged | Lowering temperature reduces collision frequency; Argon displaces atmospheric moisture. |

| In-Solution (Aprotic) | Variable | -20°C | PTFE-lined cap | Solvents like DCM or EtOAc prevent transesterification; freezing halts kinetics. |

| In-Solution (Protic) | < 24 hours | 4°C | Tightly sealed | Alcohols (MeOH/EtOH) will cause transesterification. Prepare fresh immediately before use. |

Experimental Protocols: Self-Validating Systems

A robust protocol does not merely dictate steps; it incorporates internal checks to validate the integrity of the sample. The following workflows ensure that 4-Chloro-3-methylphenyl acetate remains intact from receipt to experimental application.

Protocol A: Anhydrous Aliquoting and Long-Term Storage Preparation

Objective: To divide bulk material into single-use aliquots, preventing repeated freeze-thaw cycles and continuous exposure to atmospheric moisture.

-

Equilibration: Upon removing the bulk sample from cold storage (2-8°C), allow the sealed container to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture into the sample, initiating hydrolysis.

-

Environmental Control: Transfer the bulk container and pre-dried amber glass vials (oven-dried at 120°C for 4 hours, cooled in a desiccator) into a glovebox or a localized dry-zone purged with nitrogen.

-

Aliquoting: Dispense the required mass/volume into the amber vials.

-

Inert Gas Backfilling: If a glovebox is unavailable, use a Schlenk line or a low-flow Argon balloon to gently purge the headspace of each vial for 10–15 seconds. Argon is heavier than air and effectively blankets the ester.

-

Sealing: Cap immediately with PTFE-lined septa. Store at 2-8°C.

Standard operating procedure for the aliquoting and storage of bulk ester samples.

Protocol B: Self-Validating Stability Assay (HPLC-UV)

Objective: To verify the structural integrity of the stored sample prior to critical downstream applications by quantifying the absence of the p-chlorocresol degradant.

-

Sample Preparation: Dissolve a 1 mg aliquot of the stored 4-Chloro-3-methylphenyl acetate in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use methanol.

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic 60:40 Acetonitrile : Water (containing 0.1% Trifluoroacetic acid to maintain the protonated state of any formed phenol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm (optimal for aromatic ring detection).

-

-

Data Interpretation (The Validation Step):

-

Inject a known reference standard of p-chlorocresol (the primary degradant). Note its retention time (

). -

Inject the sample. The intact ester will elute significantly later (

) than the phenol due to its higher lipophilicity (lack of a free hydroxyl group). -

Causality Check: If a peak appears at

in your sample chromatogram, the storage seal was compromised, and hydrolysis has occurred. The area-under-the-curve (AUC) ratio of

-

References

-

National Analytical Corporation (via TradeIndia). Acetic Acid 4-chloro-3-methylphenyl Ester - C9h9clo2, Molecular Weight 184.6 G/mol | Purity 95%, Cas No 54963-43-8. Retrieved from:[Link]

-

ResearchGate. Fe3O4@SiO2/Schiff Base Complex of Co(II) as an Efficient Lewis Acid Nanocatalyst for Acetylation of Alcohols and Phenols Under Solvent-Free Conditions. Retrieved from:[Link]

-

Wikipedia. p-Chlorocresol. Retrieved from:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-methylphenyl Acetate

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for improving the reaction yield of 4-Chloro-3-methylphenyl acetate. The following sections offer insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support your synthetic endeavors.

Introduction to the Synthesis

The synthesis of 4-Chloro-3-methylphenyl acetate, a valuable intermediate in the pharmaceutical and fine chemical industries, typically involves the O-acylation of 4-chloro-3-methylphenol. The most common methods employ either acetic anhydride or acetyl chloride as the acylating agent. While seemingly straightforward, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control of reaction conditions. This guide will address common issues and provide strategies for optimization.

Reaction Mechanism Overview

The fundamental reaction is a nucleophilic acyl substitution where the hydroxyl group of 4-chloro-3-methylphenol attacks the electrophilic carbonyl carbon of the acetylating agent.

Caption: General mechanism for the acylation of 4-chloro-3-methylphenol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-Chloro-3-methylphenyl acetate.

Issue 1: Low Product Yield

A low yield of the desired ester is the most common problem. Several factors can contribute to this issue.

Possible Causes & Solutions:

-

Incomplete Reaction:

-

Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. For acylations with acetic anhydride, refluxing may be necessary, whereas reactions with the more reactive acetyl chloride can often be performed at room temperature or slightly above.

-

Poor Quality Reagents: Ensure that the 4-chloro-3-methylphenol is pure and the acetylating agent has not hydrolyzed. Use freshly opened or properly stored reagents. The presence of moisture is particularly detrimental as it can hydrolyze the acylating agent.

-

-

Side Reactions:

-

Fries Rearrangement: This is a significant side reaction, especially when using Lewis acid catalysts, that leads to the formation of acylated phenols (hydroxyaryl ketones) instead of the desired ester.[1][2][3] The reaction involves the migration of the acetyl group from the oxygen to the aromatic ring.[1][4]

-

Mitigation:

-

Avoid Strong Lewis Acids: If possible, use a base-catalyzed method (like the Schotten-Baumann reaction) instead of a Lewis acid-catalyzed one.[5][6][7]

-

Control Temperature: The Fries rearrangement is often favored at higher temperatures.[1] Running the reaction at lower temperatures can help minimize this side reaction.

-

-

-

Hydrolysis of Acetylating Agent: Acetic anhydride and especially acetyl chloride react with water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

-

-

Sub-optimal Reaction Conditions:

-

Incorrect Stoichiometry: An excess of the acetylating agent is often used to drive the reaction to completion. However, a large excess can complicate purification. A molar ratio of 1.1 to 1.5 equivalents of the acetylating agent to the phenol is a good starting point.

-

Ineffective Base/Catalyst: The choice of base or catalyst is crucial. For the Schotten-Baumann reaction, using an aqueous base like NaOH in a two-phase system is common.[7] For reactions in an organic solvent, tertiary amines like pyridine or triethylamine are often used to neutralize the HCl generated from acetyl chloride.[5]

-

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product can be a concern.

Possible Impurities & Identification/Removal:

-

Unreacted 4-chloro-3-methylphenol:

-

Identification: This can be detected by TLC, GC-MS, or NMR. The 1H NMR spectrum of the starting material will show a characteristic broad singlet for the phenolic proton, which will be absent in the pure product.

-

Removal: A simple work-up procedure involving washing the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v) will deprotonate the acidic phenol, making it water-soluble and allowing for its removal into the aqueous phase.[8]

-

-

Fries Rearrangement Products (Hydroxyaryl Ketones):

-

Identification: These byproducts have different retention times on TLC and GC compared to the desired ester. Their presence can be confirmed by NMR and mass spectrometry.

-

Removal: These compounds are also phenolic and can be removed by a base wash as described above. However, if they are formed in significant quantities, separation by column chromatography may be necessary.

-

-

Acetic Acid (from acetic anhydride) or Hydrochloric Acid (from acetyl chloride):

-

Removal: These acidic byproducts can be effectively removed during the work-up by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[9]

-

Issue 3: Difficulty in Product Isolation and Purification

The final step of isolating the pure product can sometimes be challenging.

Recommendations:

-

Effective Work-up: A standard work-up procedure after the reaction is complete involves:

-

Quenching the reaction mixture (e.g., with water or a dilute acid/base).

-

Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing the organic layer sequentially with a dilute acid (if a basic catalyst like pyridine was used), water, a dilute base (to remove unreacted phenol), and finally brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Removing the solvent under reduced pressure.

-

-

Purification Techniques:

-

Recrystallization: If the product is a solid at room temperature, recrystallization is an effective purification method.[10] A suitable solvent system can be determined by testing the solubility of the crude product in various solvents (e.g., hexane/ethyl acetate mixtures, ethanol/water).

-

Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.[8][11][12] A good starting point for the eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.

-

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better, acetic anhydride or acetyl chloride?

A1: The choice depends on several factors.[9]

-

Acetyl chloride is more reactive than acetic anhydride, allowing for faster reactions at lower temperatures. However, it is more sensitive to moisture and generates corrosive hydrochloric acid as a byproduct, necessitating the use of a base to neutralize it.[9]

-

Acetic anhydride is less reactive and may require heating or a catalyst to achieve a good reaction rate.[9] Its byproduct is acetic acid, which is less corrosive than HCl. For many applications, the milder nature and lower cost of acetic anhydride make it a preferred reagent.

Q2: What is the role of the base in the reaction?

A2: The base plays a crucial role in several ways:

-

In reactions with acetyl chloride, the base (e.g., pyridine, triethylamine) acts as a scavenger for the HCl produced, driving the equilibrium towards the product.[13]

-

In Schotten-Baumann conditions, an aqueous base (e.g., NaOH) deprotonates the phenol, forming the more nucleophilic phenoxide ion, which then reacts with the acetylating agent.[7][14]

-

A base can also be used during the work-up to remove unreacted acidic starting material (4-chloro-3-methylphenol).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to give a good separation between the starting material (4-chloro-3-methylphenol) and the product (4-Chloro-3-methylphenyl acetate). The spots can be visualized under a UV lamp. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the expected spectroscopic data for the product?

A4: The identity and purity of 4-Chloro-3-methylphenyl acetate can be confirmed using various spectroscopic techniques.[15][16]

-

1H NMR: Expect to see a singlet for the methyl group on the aromatic ring, a singlet for the acetyl methyl group, and signals in the aromatic region corresponding to the protons on the benzene ring.

-

13C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the aromatic ring.

-

IR Spectroscopy: A strong absorption band in the region of 1750-1770 cm-1 is characteristic of the C=O stretch of the phenyl ester. The C-O stretching bands will also be present.

-

Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[16]

Experimental Protocols

The following are generalized protocols. It is recommended to perform small-scale test reactions to optimize the conditions for your specific setup and reagent quality.

Protocol 1: Acylation using Acetic Anhydride with Pyridine

-

To a solution of 4-chloro-3-methylphenol (1.0 eq) in pyridine (2-3 volumes) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with 1M HCl (to remove pyridine), followed by saturated NaHCO3 solution, and finally brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Schotten-Baumann Acylation using Acetyl Chloride

-

Dissolve 4-chloro-3-methylphenol (1.0 eq) in a 10% aqueous solution of NaOH (2.0 eq).

-

To this solution, add acetyl chloride (1.1 eq) dropwise while stirring vigorously at room temperature. A two-phase system may be used with an organic solvent like dichloromethane.[7]

-

Continue stirring for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Separate the organic layer (if used) or extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify as needed.

Data Summary

| Parameter | Recommendation/Observation | Rationale |

| Acetylating Agent | Acetyl chloride for faster reactions at lower temperatures; Acetic anhydride for milder conditions. | Reactivity difference between the two agents.[9] |

| Catalyst/Base | Pyridine or triethylamine for reactions with acetyl chloride; NaOH for Schotten-Baumann conditions. | To neutralize byproduct acid or to generate the phenoxide.[5][7] |

| Temperature | Lower temperatures (0 °C to room temperature) are generally preferred. | To minimize the Fries rearrangement side reaction.[1] |

| Solvent | Anhydrous solvents are crucial. Dichloromethane or diethyl ether for Schotten-Baumann. | To prevent hydrolysis of the acetylating agent.[7] |

| Work-up | Include a base wash (e.g., NaHCO3 or dilute NaOH). | To remove acidic byproducts and unreacted phenol. |

| Purification | Column chromatography (Hexane/EtOAc) or recrystallization. | To isolate the pure product from side products and unreacted starting materials.[11][12] |

Logical Relationships and Troubleshooting Workflow

Caption: A troubleshooting workflow for addressing low yield in the synthesis of 4-Chloro-3-methylphenyl acetate.

References

-

Wikipedia. (2023). Fries rearrangement. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Effenberger, F., Klenk, H., & Reiter, P. L. (1976). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 15(12), 776-777. [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylphenyl acetate. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?[Link]

-

chemeurope.com. (n.d.). Schotten-Baumann reaction. [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. [Link]

-

Collegedunia. (2024, January 17). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

-

YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PMC. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

-

Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. byjus.com [byjus.com]

- 4. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten-Baumann_reaction [chemeurope.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. mt.com [mt.com]

- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. collegedunia.com [collegedunia.com]

- 14. byjus.com [byjus.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. 4-Chloro-3-methylphenyl acetate | C9H9ClO2 | CID 521555 - PubChem [pubchem.ncbi.nlm.nih.gov]

troubleshooting low purity in 4-Chloro-3-methylphenyl acetate synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-3-methylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this esterification reaction. Our goal is to provide you with the in-depth technical insights and validated protocols necessary to achieve high purity and yield in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4-Chloro-3-methylphenyl acetate?

The most common and straightforward method is the O-acetylation of 4-chloro-3-methylphenol. This is an esterification reaction where the hydroxyl group of the phenol attacks an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction can be performed without a catalyst, but is often accelerated by the addition of a base (like pyridine or sodium bicarbonate) or an acid catalyst.[1][2]

Q2: What are the primary impurities I should be aware of?

Low purity in the final product is typically attributed to one or more of the following:

-

Unreacted Starting Material: Residual 4-chloro-3-methylphenol is a very common impurity.[3]

-

Isomeric Impurities: If the starting m-cresol was not pure, chlorination can produce other isomers besides 4-chloro-3-methylphenol, which would then be acetylated alongside the main reactant.[4]

-